![molecular formula C12H15N5 B1461466 (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine CAS No. 1019612-55-5](/img/structure/B1461466.png)
(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Sandmeyer reaction or N-alkylation . For example, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The Sandmeyer reaction of differently C-2 substituted N- (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
Scientific Research Applications
Hydroamination Applications : Hydroamination of related compounds has been explored, illustrating the potential for creating stereocontrolled amino derivatives, useful in organic synthesis (Sobenina et al., 2010).
Synthesis of Derivatives : Research into synthesizing various derivatives, including those with antinociceptive activity, indicates the versatility of the compound in medicinal chemistry (Rajasekaran & Thampi, 2005).
Asymmetric Synthesis for HPV Treatment : Asymmetric synthesis of derivatives has been developed as potential treatments for human papillomavirus infections (Boggs et al., 2007).
Chemical Transformations in Synthesis : Studies have shown how the compound can undergo various chemical transformations, contributing to the field of heterocyclic chemistry (Stanovnik et al., 2005).
Polymeric Compound Modification : The compound has been used in the modification of polymeric compounds, indicating its utility in materials science (Aly & El-Mohdy, 2015).
Three-Dimensional Coordination Polymers : The compound has been utilized in the synthesis of coordination polymers, highlighting its role in the field of inorganic chemistry (Hartdegen et al., 2009).
NMR, FMO, MEP, and NBO Analysis : Quantum calculations and analysis of compounds similar to "(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine" have been conducted, contributing to computational chemistry (Ramazani et al., 2017).
Mechanism of Action
Target of Action
Compounds containing imidazole, a similar heterocyclic moiety, have been known to target a broad range of receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives have been reported to have a broad range of biological activities .
properties
IUPAC Name |
N-[1-[3-(tetrazol-1-yl)phenyl]ethyl]prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-3-7-13-10(2)11-5-4-6-12(8-11)17-9-14-15-16-17/h3-6,8-10,13H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTTTYYKYGXRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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